Glibenclamide potassium salt

Aqueous solubility Salt selection Preformulation

BCS Class II solubility limits of glibenclamide free acid force reliance on complex enabling technologies (amorphous dispersions, nanosuspensions). Glibenclamide potassium salt (GBA-K) resolves this with 77-fold greater aqueous solubility. • 77-fold solubility enhancement vs free acid; 33-fold in phosphate buffer (pH 7) • SUR1 binding IC50 = 4.3 nM; 300-500× selectivity over SUR2 isoforms • Defined polymorphic forms (anhydrous I/II, hydrate) for solid-state method validation • Eliminates DMSO artifacts in patch-clamp & insulin secretion assays at μM-mM working concentrations.

Molecular Formula C23H26ClK2N3O5S
Molecular Weight 570.18
CAS No. 23047-14-5
Cat. No. B2451558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlibenclamide potassium salt
CAS23047-14-5
Molecular FormulaC23H26ClK2N3O5S
Molecular Weight570.18
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+]
InChIInChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2
InChIKeyNPRCBGTTXCPRQS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Glibenclamide Potassium Salt: Solubility-Enhanced Sulfonylurea for Diabetes Research and Formulation Development


Glibenclamide potassium salt (CAS 23047-14-5; also referenced as CAS 52169-36-5) is a potassium salt form of glibenclamide (glyburide), a second-generation sulfonylurea that inhibits ATP-sensitive potassium (KATP) channels via binding to sulfonylurea receptor 1 (SUR1) in pancreatic β-cells to stimulate insulin secretion [1]. The compound exists in both anhydrous and hydrate crystalline forms [2]. The potassium salt form is specifically distinguished from the parent glibenclamide free acid (CAS 10238-21-8) by substantially enhanced aqueous solubility, a physicochemical advantage that addresses the BCS Class II limitations of the parent compound [3].

Why Glibenclamide Potassium Salt Cannot Be Substituted with Parent Glibenclamide or Alternative Salt Forms


Generic substitution between glibenclamide salts is scientifically unjustified due to quantifiable differences in aqueous solubility, crystalline polymorphism, and hydration behavior that directly impact formulation reproducibility and experimental consistency. The parent glibenclamide free acid exhibits negligible water solubility (<1 mg/mL at 25°C), placing it in BCS Class II where dissolution rate limits oral absorption [1]. Among the salts systematically characterized, the potassium salt (GBA-K) demonstrated solubility enhancement of 77-fold in water and 33-fold in phosphate buffer (pH 7) relative to the other salts evaluated [2]. Furthermore, the potassium salt exhibits distinct polymorphic forms (anhydrous Forms I and II, plus a hydrate form) with differing dynamic vapor sorption profiles; GBA-K Form II undergoes irreversible transformation to Form I following a single sorption-desorption cycle [3]. These physicochemical divergences mean that substitution with the free acid, sodium salt, or ammonium salt introduces uncontrolled variables in dissolution kinetics, solution stability, and batch-to-batch reproducibility—factors critical to both in vitro assay development and preclinical formulation optimization.

Glibenclamide Potassium Salt: Quantitative Evidence for Procurement and Formulation Decisions


Aqueous Solubility Enhancement: 77-Fold Increase Over Parent Glibenclamide and Alternative Salts

In a head-to-head comparative crystallization and physicochemical characterization study, the potassium salt of glibenclamide (GBA-K, both Form I and Form II) exhibited a 77-fold higher aqueous solubility compared to the pure glibenclamide free acid and the other salts evaluated (sodium and ammonium forms) [1].

Aqueous solubility Salt selection Preformulation Dissolution rate

Buffer Solubility Enhancement: 33-Fold Increase at Physiological pH

The same head-to-head salt comparison study quantified a 33-fold higher solubility for GBA-K salt forms I and II in phosphate buffer (pH 7) relative to the comparator salts (pure GBA, GBA-Na, GBA-NH4) [1].

Physiological solubility Phosphate buffer pH-dependent dissolution Biorelevant media

Polymorphic Identity and Form-Specific Hydration Behavior

GBA-K exists in two distinct anhydrous forms (Form I and Form II) and a hydrate form, representing a novel polymorphism for sulfonylurea salts in the Cambridge Structural Database [1]. Dynamic vapor sorption analysis revealed reversible water sorption without hysteresis for GBA-K Form I, whereas GBA-K Form II underwent irreversible transformation to Form I after a single sorption-desorption cycle, confirmed by PXRD [2].

Polymorphism Crystal engineering Dynamic vapor sorption Solid-state stability

SUR Subtype Selectivity Profile: Quantified Differential Binding Affinity

Glibenclamide exhibits marked subtype selectivity among sulfonylurea receptor isoforms. In comparative binding studies using membranes from HIT-T15 cells (β-cell line) and COS-7 cells expressing recombinant SUR subtypes, glibenclamide bound to SUR2 isoforms (SUR2A and SUR2B, predominant in cardiac and smooth muscle) with 300- to 500-fold lower affinity than to SUR1 (pancreatic β-cell predominant) [1]. In contrast, gliclazide and tolbutamide demonstrate β-cell selectivity and reversible binding, whereas glimepiride, glibenclamide, and repaglinide inhibit cardiac and smooth muscle KATP channels and exhibit only slow reversibility [2].

SUR isoform selectivity KATP channel pharmacology Tissue specificity Receptor binding

Glibenclamide Potassium Salt: Validated Research and Formulation Application Scenarios


Preclinical Formulation Development Requiring Enhanced Aqueous Solubility

Researchers developing oral or parenteral formulations of glibenclamide should prioritize the potassium salt when aqueous solubility limitations of the parent free acid would otherwise require complex enabling technologies (e.g., amorphous solid dispersions, nanosuspensions, or cyclodextrin complexation). The 77-fold higher aqueous solubility of GBA-K [1] reduces or eliminates the need for solubility-enhancing excipients in early-stage formulation screening, enabling faster iterative development of solution-based dosing vehicles for preclinical pharmacokinetic and toxicology studies.

In Vitro KATP Channel Pharmacology Requiring Consistent Solubility and Dosing Precision

For electrophysiological patch-clamp studies, calcium flux assays, or insulin secretion assays in pancreatic β-cell lines (e.g., INS-1, MIN6, or primary islets), the potassium salt provides reproducible aqueous dissolution at micromolar to millimolar working concentrations without requiring DMSO concentrations that may confound channel activity measurements. The established SUR1 binding affinity (IC50 = 4.3 nM at Kir6.2/SUR1 channels) [1] and the characterized 300- to 500-fold SUR1 selectivity over SUR2 isoforms [2] provide a well-defined pharmacological baseline for comparative studies against novel KATP modulators or other sulfonylurea analogs.

Solid-State Characterization and Polymorph Screening Reference Standard

Given that the polymorphism of GBA-K is documented as novel in the Cambridge Structural Database [1] and that the two anhydrous forms exhibit distinct hygroscopic and phase transformation behavior under humidity cycling [2], the compound serves as a valuable reference material for laboratories developing analytical methods for polymorph identification and quantification (PXRD, DSC, DVS, Raman spectroscopy). Procurement of form-specified GBA-K enables rigorous solid-state characterization method validation and stability-indicating assay development.

Chemical Synthesis Intermediate Requiring Accelerated Reaction Kinetics

The potassium salt form exhibits 77-fold higher aqueous solubility than pure glibenclamide, enabling faster reaction kinetics in polar solvents [1]. This property is exploited in synthetic chemistry workflows—such as methylation with CH3I in DMF to yield N-methylglibenclamide—where enhanced dissolution accelerates reaction rates and improves overall synthetic throughput and yield consistency.

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